Cas no 25216-60-8 (tert-butyl N-(3,5-dichlorophenyl)carbamate)

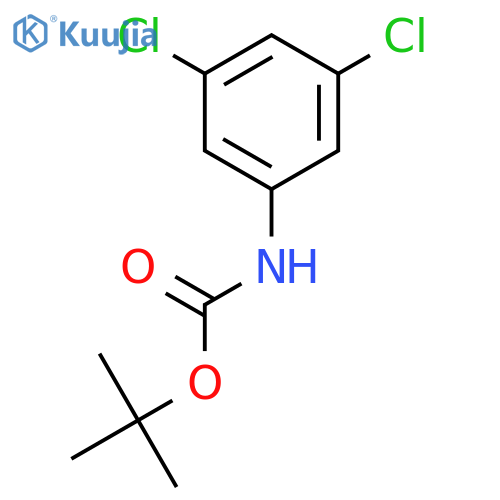

25216-60-8 structure

商品名:tert-butyl N-(3,5-dichlorophenyl)carbamate

CAS番号:25216-60-8

MF:C11H13Cl2NO2

メガワット:262.132421255112

MDL:MFCD07127712

CID:3921000

PubChem ID:4935479

tert-butyl N-(3,5-dichlorophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, (3,5-dichlorophenyl)-, 1,1-dimethylethyl ester

- N-Boc-3,5-dichloroaniline

- tert-Butyl (3,5-dichlorophenyl)carbamate

- tert-butyl N-(3,5-dichlorophenyl)carbamate

- AKOS003477486

- tert-butyl(3,5-dichlorophenyl)carbamate

- (3,5-dichloro-phenyl)carbamic acid-tert-butyl ester

- DPERPLBMGGIXME-UHFFFAOYSA-N

- MFCD07127712

- (3,5-dichloro-phenyl)-carbamic acid-tert-butyl ester

- (3,5-dichloro-phenyl)carbamic acidtert-butyl ester

- BS-47242

- 25216-60-8

- F71918

- SCHEMBL5879121

-

- MDL: MFCD07127712

- インチ: InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)

- InChIKey: DPERPLBMGGIXME-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Cl)Cl

計算された属性

- せいみつぶんしりょう: 261.0323340g/mol

- どういたいしつりょう: 261.0323340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

tert-butyl N-(3,5-dichlorophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | F71918-1/G |

TERT-BUTYL (3,5-DICHLOROPHENYL)CARBAMATE |

25216-60-8 | 95% | 1g |

$156 | 2023-09-18 | |

| Chemenu | CM479588-1g |

N-Boc-3,5-dichloroaniline |

25216-60-8 | 95%+ | 1g |

$131 | 2023-01-31 | |

| eNovation Chemicals LLC | Y1249840-5g |

N-Boc-3,5-dichloroaniline |

25216-60-8 | 98% | 5g |

$285 | 2025-02-24 | |

| AstaTech | F71918-5/G |

TERT-BUTYL (3,5-DICHLOROPHENYL)CARBAMATE |

25216-60-8 | 95% | 5g |

$469 | 2023-09-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01386431-5g |

tert-Butyl (3,5-dichlorophenyl)carbamate |

25216-60-8 | 98% | 5g |

¥1786.0 | 2023-01-30 | |

| Enamine | BBV-40075871-2.5g |

tert-butyl N-(3,5-dichlorophenyl)carbamate |

25216-60-8 | 95% | 2.5g |

$680.0 | 2023-10-28 | |

| Enamine | BBV-40075871-5g |

tert-butyl N-(3,5-dichlorophenyl)carbamate |

25216-60-8 | 95% | 5g |

$859.0 | 2023-10-28 | |

| Enamine | BBV-40075871-10g |

tert-butyl N-(3,5-dichlorophenyl)carbamate |

25216-60-8 | 95% | 10g |

$1080.0 | 2023-10-28 | |

| 1PlusChem | 1P01JME0-250mg |

N-Boc-3,5-dichloroaniline |

25216-60-8 | 98% | 250mg |

$19.00 | 2024-05-20 | |

| eNovation Chemicals LLC | Y1249840-1g |

N-Boc-3,5-dichloroaniline |

25216-60-8 | 98% | 1g |

$130 | 2025-02-24 |

tert-butyl N-(3,5-dichlorophenyl)carbamate 関連文献

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

3. Book reviews

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

25216-60-8 (tert-butyl N-(3,5-dichlorophenyl)carbamate) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25216-60-8)tert-butyl N-(3,5-dichlorophenyl)carbamate

清らかである:99%

はかる:5g

価格 ($):202